molecular formula C28H36O13 B12389787 Pseudolaric acid C2-O-|A-D-glucoside

Pseudolaric acid C2-O-|A-D-glucoside

Cat. No.: B12389787
M. Wt: 580.6 g/mol
InChI Key: QFVWDXTWHOCSDY-IAPXLCFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pseudolaric acid C2-O-β-D-glucoside is a natural product isolated from the plant Pseudolarix kaempferi. This compound belongs to the diterpenoid class of terpenoids and has a molecular formula of C28H36O13 with a molecular weight of 580.58 g/mol . It is known for its various biological activities and potential therapeutic applications.

Preparation Methods

Pseudolaric acid C2-O-β-D-glucoside is primarily obtained through the isolation and extraction from Pseudolarix kaempferi. The extraction process involves the use of solvents to separate the compound from the plant material. The compound is then purified using chromatographic techniques . There is limited information available on the synthetic routes and industrial production methods for this compound.

Chemical Reactions Analysis

Pseudolaric acid C2-O-β-D-glucoside undergoes various chemical reactions typical of diterpenoids. These reactions include:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pseudolaric acid C2-O-β-D-glucoside has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pseudolaric acid C2-O-β-D-glucoside involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and immune response regulation. The compound’s anticancer activity is associated with the suppression of p53 and p21, leading to decreased senescence induction in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H36O13

Molecular Weight

580.6 g/mol

IUPAC Name

(1R,7S,8S,9R)-7-acetyloxy-9-methyl-9-[(1E,3E)-4-methyl-5-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid

InChI

InChI=1S/C28H36O13/c1-14(23(36)39-24-21(33)20(32)19(31)17(13-29)38-24)5-4-9-26(3)18-8-11-27(25(37)41-26)10-6-16(22(34)35)7-12-28(18,27)40-15(2)30/h4-6,9,17-21,24,29,31-33H,7-8,10-13H2,1-3H3,(H,34,35)/b9-4+,14-5+/t17-,18+,19-,20+,21-,24+,26-,27-,28+/m1/s1

InChI Key

QFVWDXTWHOCSDY-IAPXLCFDSA-N

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)C(=O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.